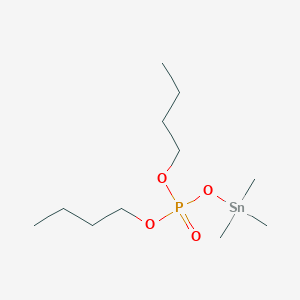
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane typically involves the reaction of organotin precursors with phosphorus-containing reagents under controlled conditions. One common method includes the use of butyl lithium and dimethylphosphite, followed by the introduction of tin chloride to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure the removal of impurities. Techniques such as distillation, crystallization, and chromatography are often employed to achieve high purity levels required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state tin compounds.
Substitution: The butoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: The compound’s organotin moiety is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The organotin moiety can bind to thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its biological activity, including antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Tributyltin oxide: Another organotin compound with similar applications in catalysis and materials science.
Dimethyltin dichloride: Used in organic synthesis and as a stabilizer in PVC production.
Triphenyltin hydroxide: Known for its use as a pesticide and in antifouling paints.
Uniqueness: 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane is unique due to its specific combination of butoxy, dimethyl, and oxo groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
88158-37-6 |
|---|---|
Molekularformel |
C11H27O4PSn |
Molekulargewicht |
373.01 g/mol |
IUPAC-Name |
dibutyl trimethylstannyl phosphate |
InChI |
InChI=1S/C8H19O4P.3CH3.Sn/c1-3-5-7-11-13(9,10)12-8-6-4-2;;;;/h3-8H2,1-2H3,(H,9,10);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
IPWMFCSSJFPQIY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)O[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


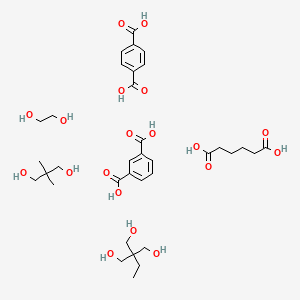
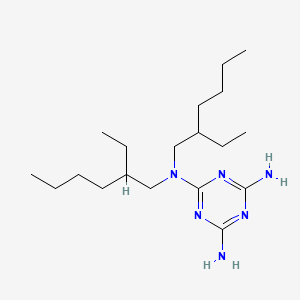
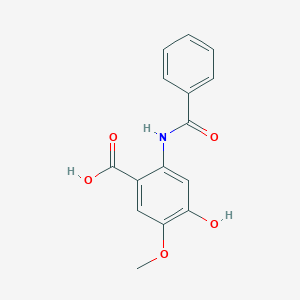
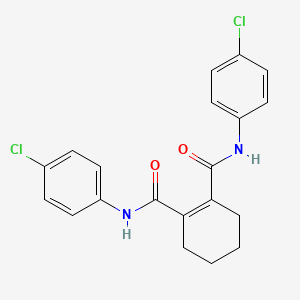
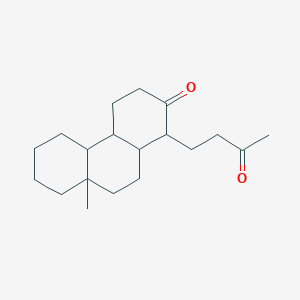
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
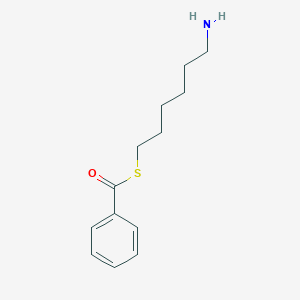
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
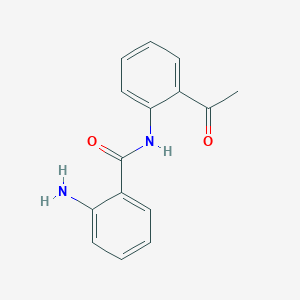

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)

![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)
